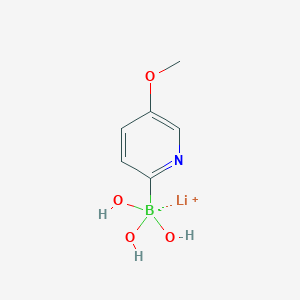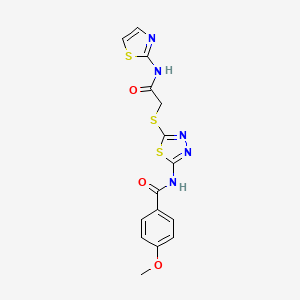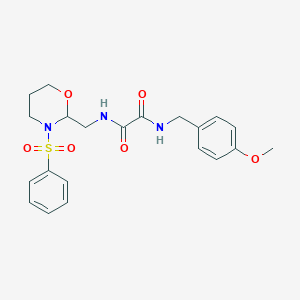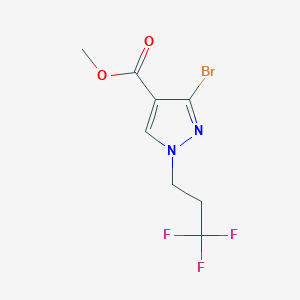
Lithium (5-methoxypyridin-2-YL)trihydroxyborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Lithium (5-methoxypyridin-2-YL)trihydroxyborate consists of a pyridine ring with a methoxy group at the 5th position. This is connected to a borate group which is further connected to a lithium atom.Aplicaciones Científicas De Investigación
Nucleophilic Amination of Methoxypyridines
A novel protocol for the nucleophilic amination of methoxypyridines, using sodium hydride (NaH) in the presence of lithium iodide (LiI), has been developed. This method provides concise access to aminopyridines, which are of potential medicinal interest, suggesting applications in pharmaceuticals and drug development (J. Pang, A. Kaga, S. Chiba, 2018).
Structural Control in Weakly Polar Aprotic Solvents
Research on the structures of lithium phenolates in weakly polar, aprotic solvents such as pyridine and tetrahydrofuran has been established through 13C NMR spectroscopy. This study highlights the effects of substituents on the aggregation equilibrium between dimer and tetramer forms, which is crucial for understanding the reactions involving organic lithium salts in synthetic chemistry (L. M. Jackman, Bradley D. Smith, 1988).
Lithium Batteries Cathode Materials
High Voltage Systems for Rechargeable Li Batteries
A study on the application of ionic liquids for rechargeable lithium batteries, focusing on high-voltage systems, demonstrates the role of lithium-based compounds in developing advanced electrolytes compatible with lithium metal anodes. This research is pivotal for enhancing the efficiency and safety of high-energy-density lithium batteries (Valentina Borgel, E. Markevich, D. Aurbach, et al., 2009).
Thin-Film Lithium and Lithium-Ion Batteries
The development of solid-state thin-film lithium and lithium-ion batteries, which have applications in consumer and medical products, underscores the importance of lithium compounds in facilitating the miniaturization and performance improvement of energy storage devices. This area of research showcases the potential for lithium (5-methoxypyridin-2-YL)trihydroxyborate in thin-film battery technology (J. Bates, 2000).
Propiedades
IUPAC Name |
lithium;trihydroxy-(5-methoxypyridin-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO4.Li/c1-12-5-2-3-6(8-4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVDKTFIYZHOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)OC)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BLiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (5-methoxypyridin-2-YL)trihydroxyborate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)
![(E)-N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2880541.png)


![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B2880545.png)

![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)



![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)